molecular formula C16H14FN3OS2 B5023867 6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole

6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B5023867
M. Wt: 347.4 g/mol
InChI Key: NPJAEFNTAGHGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the imidazo[2,1-b][1,3]thiazole family and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole is not well understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting specific enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to enhance memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the study of 6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole. One direction is to further investigate its mechanism of action and identify specific enzymes or signaling pathways that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, future studies could focus on optimizing the synthesis method of this compound to increase its availability and reduce its cost.

Synthesis Methods

The synthesis of 6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole is a complex process that involves several chemical reactions. The first step in the synthesis involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. The resulting compound is then reacted with 4-morpholinecarboxylic acid to form 3-(4-morpholinylcarbonyl)benzoic acid. The next step involves the reaction of 3-(4-morpholinylcarbonyl)benzoic acid with thionyl chloride to form 3-(4-morpholinylcarbonyl)benzoyl chloride. The final step in the synthesis involves the reaction of 3-(4-morpholinylcarbonyl)benzoyl chloride with 2-aminothiazole to form this compound.

Scientific Research Applications

6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c17-12-3-1-2-11(8-12)13-9-20-14(10-23-16(20)18-13)15(21)19-4-6-22-7-5-19/h1-3,8-10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJAEFNTAGHGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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